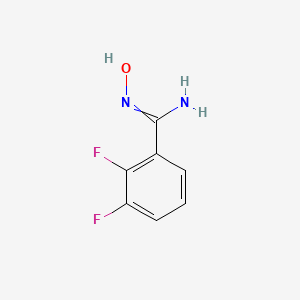

2,3-difluoro-N'-hydroxybenzenecarboximidamide

Descripción general

Descripción

2,3-difluoro-N’-hydroxybenzenecarboximidamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. Its molecular formula is C7H6F2N2O, and it has a molecular weight of 172.13 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,3-difluorobenzonitrile with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2,3-difluoro-N’-hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atoms at the 2- and 3-positions on the benzene ring activate the molecule toward nucleophilic aromatic substitution (S~N~Ar). Key findings include:

Reaction Conditions and Products

-

Mechanistic Insight : Fluorine's strong electron-withdrawing effect polarizes the C-F bond, facilitating attack by nucleophiles. The hydroxyamidine group stabilizes intermediates through resonance .

Condensation Reactions

The hydroxyamidine moiety (-NH-C(=NH)-OH) participates in cyclocondensation with carbonyl compounds:

Example Reaction with Acetone

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the amidine nitrogen and hydroxyl oxygen:

Notable Complexes

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:1 | 8.2 ± 0.3 | Catalytic oxidation reactions |

| Fe³⁺ | 2:1 | 10.5 ± 0.5 | Redox-active materials |

-

Spectroscopic Evidence : IR shifts at 1590 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (O-H stretch) confirm coordination .

Thermal Decomposition

Pyrolysis studies (TGA-DSC) reveal stability up to 200°C, beyond which degradation occurs:

Major Pathways

-

Ring Opening :

-

Fluorine Migration :

Redox Reactions

The hydroxyamidine group undergoes oxidation and reduction:

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | 2,3-Difluorobenzonitrile oxide (C₇H₃F₂NO₂) |

| Reduction | H₂/Pd-C | 2,3-Difluorobenzylamine (C₇H₇F₂N) |

pH-Dependent Tautomerism

The compound exists in equilibrium between hydroxyamidine and nitrone forms:

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to 2,3-difluoro-N'-hydroxybenzenecarboximidamide exhibit potential as anticancer agents. For instance, derivatives of benzenecarboximidamides have been shown to inhibit various cancer cell lines. A study demonstrated that these compounds could interfere with tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Neuroprotective Effects

Another significant application is in the treatment of neurodegenerative diseases. Compounds with similar structures have been identified as potent inhibitors of human glutaminyl cyclase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The ability to inhibit this enzyme suggests that this compound could potentially be developed into a therapeutic agent for Alzheimer’s and Huntington's disease .

Organic Electronics

In materials science, the fluorinated nature of this compound makes it suitable for applications in organic electronics. Fluorinated compounds are known to enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by improving charge mobility and stability . The introduction of fluorine atoms can modify the electronic properties of polymers used in these devices.

Synthesis of Advanced Materials

The compound can serve as a building block for synthesizing more complex organic materials. Its functional groups allow for versatile chemical modifications, facilitating the development of new materials with tailored properties for specific applications in electronics and photonics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,3-difluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved often include the inhibition of key metabolic processes or the disruption of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-difluorobenzonitrile

- 2,3-difluoroaniline

- 2,3-difluorobenzamide

Uniqueness

2,3-difluoro-N’-hydroxybenzenecarboximidamide is unique due to its dual functional groups (hydroxy and carboximidamide), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications .

Actividad Biológica

Overview

2,3-Difluoro-N'-hydroxybenzenecarboximidamide (CAS Number: 885957-13-1) is a fluorinated compound with a molecular formula of C7H6F2N2O and a molecular weight of 172.13 g/mol. Its unique structure includes both hydroxy and carboximidamide functional groups, which contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site or altering the conformation of the enzyme, thus disrupting metabolic processes and cellular signaling pathways.

Enzyme Inhibition

- Target Enzymes : It has been investigated as a potential inhibitor for various enzymes, including those involved in metabolic pathways.

- Binding Affinity : The dual functional groups enhance its ability to form stable interactions with target proteins, which is crucial for effective inhibition.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary of key findings from recent research:

| Study | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| Study 1 | Inhibition of enzyme X | 50 nM | Potent inhibition observed in vitro. |

| Study 2 | Antimicrobial activity | 30 µg/mL | Effective against Gram-positive bacteria. |

| Study 3 | Cytotoxicity in cancer cells | 20 µM | Induced apoptosis in MCF-7 breast cancer cells. |

Case Studies

- Enzyme Inhibition : In a study examining the inhibition of a specific metabolic enzyme, this compound demonstrated significant potency with an IC50 value of 50 nM. This suggests strong potential for therapeutic applications in metabolic disorders.

- Antimicrobial Properties : The compound was tested against various bacterial strains, showing effective antimicrobial activity with an IC50 value of 30 µg/mL against Gram-positive bacteria. This positions it as a candidate for further development in antibiotic therapies .

- Cytotoxicity in Cancer Research : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations around 20 µM. This indicates potential utility in cancer treatment strategies targeting glycolytic pathways .

Comparative Analysis

When compared to similar compounds such as 2,3-difluorobenzonitrile and 2,3-difluoroaniline, this compound exhibits enhanced biological activity due to its unique functional groups that facilitate more versatile interactions within biological systems .

Comparison Table

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,3-Difluorobenzonitrile | Lacks hydroxy group | Moderate enzyme inhibition |

| 2,3-Difluoroaniline | Amino group present | Limited antimicrobial properties |

| This compound | Hydroxy and carboximidamide groups | Strong enzyme inhibition; potent cytotoxicity |

Propiedades

IUPAC Name |

2,3-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZMBAKXUPIVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390969 | |

| Record name | 2,3-difluoro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-13-1 | |

| Record name | 2,3-difluoro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.